molecular formula C7H14ClNO B2678370 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride CAS No. 111556-21-9

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride

Cat. No.: B2678370
CAS No.: 111556-21-9
M. Wt: 163.65
InChI Key: GIEAHXNYUNRUDM-OGFXRTJISA-N
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Description

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its stability and solubility in water, alcohols, and ether solvents . This compound is often used as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.

Preparation Methods

Chemical Reactions Analysis

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants can lead to the selective formation of pyrrolidin-2-ones or 3-iodopyrroles .

Scientific Research Applications

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride, also known as 1-(piperidin-2-yl)ethanone hydrochloride, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight: 163.65 g/mol
  • Appearance: White to off-white powder
  • Solubility: Soluble in water and various organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of neurotransmitter systems and other physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions.
  • Receptor Binding: It interacts with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Analgesic Properties:
    • Exhibits pain-relieving effects, potentially useful in the management of pain conditions.
  • Antidepressant Effects:
    • Influences neurotransmitter systems, showing promise in treating mood disorders.
  • Cognitive Enhancement:
    • Preliminary studies suggest it may enhance cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
  • Antimicrobial Activity:
    • Similar compounds have demonstrated antibacterial properties, suggesting potential for this compound in treating infections .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
Analgesic ActivityDemonstrated significant pain relief in animal models.
Antidepressant EffectsShowed modulation of serotonin and norepinephrine levels in vitro.
Antimicrobial ActivityExhibited MIC values comparable to established antibiotics against certain bacterial strains.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

CompoundStructureBiological Activity
1-(4-(Ethylamino)piperidin-1-yl)ethanone hydrochlorideStructureAnalgesic and antidepressant properties
1-(Phenyl-piperidin-2-yl)ethanone hydrochlorideStructureAntimicrobial activity

Properties

IUPAC Name

1-[(2R)-piperidin-2-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEAHXNYUNRUDM-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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